1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and an azetidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and pyrimidine intermediates, followed by their coupling with an azetidine derivative. Common reaction conditions include the use of organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . The molecular pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenethylazetidine-3-carboxamide can be compared with other similar compounds, such as:
Voriconazole: A triazole antifungal agent with a similar triazole ring structure but different substituents.
Fluconazole: Another triazole antifungal with a simpler structure and different pharmacological properties.
Itraconazole: A triazole antifungal with a more complex structure and broader spectrum of activity.
Properties
IUPAC Name |
N-(2-phenylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(20-7-6-14-4-2-1-3-5-14)15-9-24(10-15)16-8-17(22-12-21-16)25-13-19-11-23-25/h1-5,8,11-13,15H,6-7,9-10H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIRGFJTNWFBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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